

An In-depth Technical Guide to DL-Valine: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *DL-valine*

Cat. No.: B1682139

[Get Quote](#)

This guide provides a comprehensive technical overview of **DL-valine**, a racemic mixture of the essential amino acid valine. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies, and significant applications of this compound, offering field-proven insights and detailed protocols.

Introduction: The Significance of a Racemic Amino Acid

Valine, an α -amino acid with an isopropyl side chain, is a fundamental building block of proteins and a critical component in numerous biological processes.^{[1][2]} While the L-enantiomer is the proteinogenic and biologically predominant form, the racemic mixture, **DL-valine**, holds significant importance in synthetic chemistry and various industrial applications.^{[2][3]} Its utility stems from being a cost-effective starting material for the synthesis of pure L- and D-valine, which are indispensable chiral building blocks in the pharmaceutical and agrochemical industries.^{[2][4][5]} Understanding the distinct properties of the racemic mixture is paramount for its effective utilization and for the development of robust analytical methods to ensure the quality and purity of its derivatives.

Core Physicochemical Properties of DL-Valine

The physical and chemical characteristics of **DL-valine** dictate its behavior in various chemical and biological systems. A thorough understanding of these properties is crucial for its

application in synthesis, formulation, and analytical testing.

Molecular and Structural Characteristics

DL-valine is a nonpolar, aliphatic amino acid.^[2] Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and an isopropyl side chain.

- Molecular Formula: C₅H₁₁NO₂^{[6][7]}
- Molecular Weight: 117.15 g/mol ^{[1][6][8]}
- CAS Number: 516-06-3^{[6][7]}
- Synonyms: (±)-α-Aminoisovaleric acid, DL-2-Amino-3-methylbutanoic acid^{[6][8]}

Physical Properties

DL-valine typically presents as a white crystalline powder with no discernible odor.^{[8][9]} Its key physical properties are summarized in the table below.

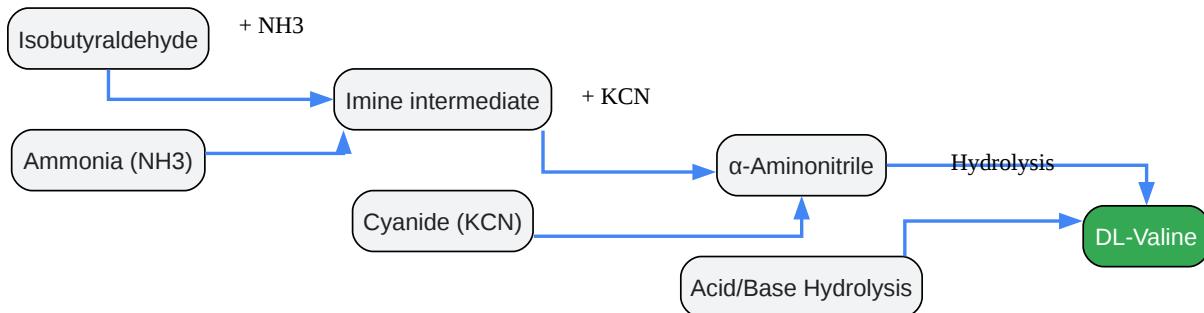
Property	Value	References
Appearance	White crystalline powder	^{[8][9]}
Melting Point	Approximately 298-315 °C (with decomposition)	^{[2][3][8]}
Solubility in Water	85 g/L at 25 °C	^{[3][8]}
Solubility in Organic Solvents	Insoluble in ether; very slightly soluble in alcohol.	^{[1][10]}
Density	1.23 g/cm ³	^[8]

Chemical Properties

As an amino acid, **DL-valine** is amphoteric, meaning it can act as both an acid and a base. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.

- pK_{a1} (α -carboxyl group): ~2.32[3]
- pK_{a2} (α -amino group): ~9.62[3]
- Isoelectric Point (pI): ~6.0[11]

Synthesis and Analysis of DL-Valine


The production and quality control of **DL-valine** are critical for its use in further manufacturing processes. The Strecker amino acid synthesis is a classic and industrially relevant method for producing racemic α -amino acids.

Strecker Synthesis of DL-Valine: A Step-by-Step Protocol

The Strecker synthesis provides a robust pathway to **DL-valine** from isobutyraldehyde.[12][13] The causality behind this experimental choice lies in the ready availability and low cost of the starting materials.

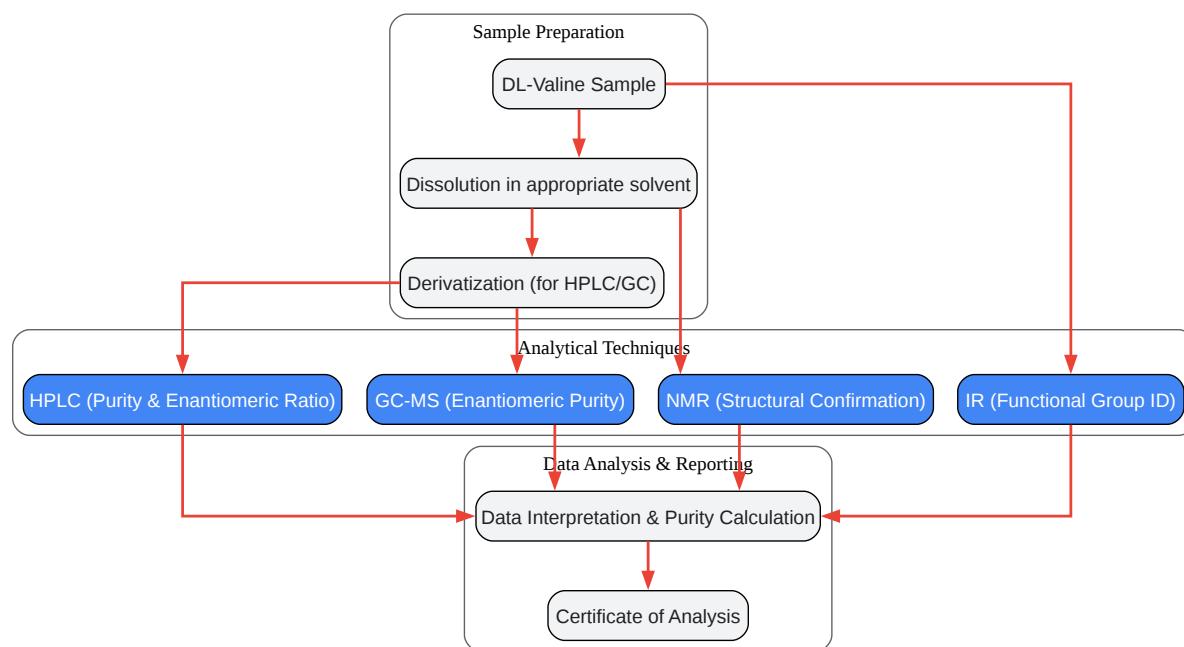
Protocol:

- Formation of α -aminonitrile:
 - React isobutyraldehyde with ammonia to form the corresponding imine.
 - The imine is then treated with a cyanide source, such as potassium cyanide, to form 2-amino-3-methylbutanenitrile.[13] This step is the nucleophilic addition of cyanide to the imine.
- Hydrolysis of the α -aminonitrile:
 - The resulting α -aminonitrile is hydrolyzed under acidic or basic conditions.
 - This two-step hydrolysis first converts the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid, yielding **DL-valine**.[13]

[Click to download full resolution via product page](#)

Caption: Strecker synthesis workflow for **DL-Valine**.

Analytical Methods for Characterization and Quality Control


Ensuring the purity and identity of **DL-valine** is crucial. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Common Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) is a widely used method for the quantification of amino acids.[14][15] Chiral HPLC columns can be employed to separate the D- and L-enantiomers.[14][15]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for the enantiomeric analysis of amino acids after derivatization to increase their volatility.[14]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of **DL-valine**.[1][16][17][18][19]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in **DL-valine**, such as the amino and carboxyl groups.[1][20][21]

[\[22\]](#)[\[23\]](#)

- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **DL-Valine** quality control.

Applications in Drug Development and Research

While **DL-valine** itself has limited direct therapeutic applications, its constituent enantiomers, D- and L-valine, are of immense importance in the pharmaceutical industry. **DL-valine** serves as a key starting material for the resolution and synthesis of these enantiomerically pure forms.

- **D-Valine:** This non-proteinogenic amino acid is a crucial chiral building block in the synthesis of various pharmaceuticals.^{[2][4][24]} Its incorporation into drug molecules can enhance metabolic stability and modify biological activity.^[2] For example, it is used in the synthesis of some antibiotics and antiviral drugs.^[5] D-valine is also used in cell culture to selectively inhibit the growth of fibroblasts.^[5]
- **L-Valine:** As an essential amino acid, L-valine is a component of nutritional supplements and is used in cell culture media.^{[2][8]} It plays a role in muscle metabolism, tissue repair, and the regulation of blood sugar.^[25] L-valine is also a precursor in the biosynthesis of penicillin. Furthermore, it is being investigated for its potential therapeutic roles in conditions such as end-stage kidney disease and high-grade glioma.^[26] The substitution of the hydrophilic glutamic acid with the hydrophobic L-valine in hemoglobin is the molecular basis of sickle-cell disease.^[25]

The separation of **DL-valine** into its D- and L-enantiomers is a critical step. This is often achieved through enzymatic resolution or chiral chromatography, highlighting the importance of understanding the properties of the racemic mixture for developing efficient separation protocols.^[24]

Conclusion

DL-valine, while a simple racemic mixture, is a compound of significant industrial and scientific value. Its well-defined physicochemical properties make it a reliable and cost-effective precursor for the synthesis of its enantiomerically pure counterparts, which are vital in drug development and other life science applications. A thorough understanding of its synthesis, analysis, and properties, as outlined in this guide, is essential for researchers and scientists working to harness its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aapep.bocsci.com [aapep.bocsci.com]
- 3. Valine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbino.com]
- 5. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DL-Valine [webbook.nist.gov]
- 7. DL-Valine [webbook.nist.gov]
- 8. nbino.com [nbino.com]
- 9. DL-Valine | 516-06-3 [chemicalbook.com]
- 10. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Amino Acids [vanderbilt.edu]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. DL-Valine(516-06-3) 1H NMR [m.chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000883) [hmdb.ca]
- 19. bmse000052 L-Valine at BMRB [bmrbi.io]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. DL-Valine [webbook.nist.gov]

- 23. pubs.aip.org [pubs.aip.org]
- 24. nbinno.com [nbinno.com]
- 25. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]
- 26. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to DL-Valine: Physicochemical Properties and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682139#physical-and-chemical-properties-of-dl-valine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com